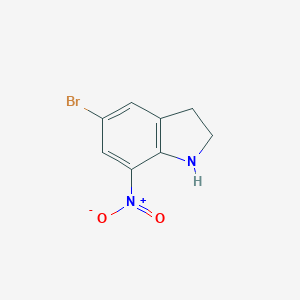

5-Bromo-7-nitroindoline

概要

説明

5-Bromo-7-nitroindoline: is an organic compound with the molecular formula C8H7BrN2O2 . It is a derivative of indoline, characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indoline ring. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroindoline typically involves the nitration of 5-bromoindoline. The process can be summarized as follows:

Nitration Reaction: 5-Bromoindoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 7th position.

Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized and the product is isolated through filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Nitration: Large quantities of 5-Bromoindoline are subjected to nitration using industrial nitrating agents.

Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 5-Bromo-7-nitroindoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction Reagents: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

Substitution Reagents: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.

Major Products:

Reduction Product: 5-Amino-7-nitroindoline.

Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 5-Bromo-7-nitroindoline is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it valuable for creating compounds with specific properties.

作用機序

The mechanism of action of 5-Bromo-7-nitroindoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate interactions with biological macromolecules.

類似化合物との比較

5-Bromoindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

7-Nitroindoline: Lacks the bromine atom, affecting its substitution reactions.

5-Bromo-7-nitro-2,3-dihydro-1H-indole: A closely related compound with similar properties but different reactivity due to the dihydro structure.

Uniqueness: 5-Bromo-7-nitroindoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of derivatives.

生物活性

5-Bromo-7-nitroindoline (C8H7BrN2O2) is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both a bromine atom and a nitro group attached to an indoline framework. This configuration contributes to its distinct chemical reactivity and biological properties. The molecular weight of this compound is approximately 229.06 g/mol, and it exhibits properties that make it suitable for various applications in research and industry.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The nitro group can undergo reduction, forming reactive intermediates that interact with enzymes, potentially leading to inhibition of enzymatic activity. This property makes it useful as a probe in biochemical assays.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which enhances the compound's binding affinity to proteins and other biological macromolecules.

- Photochemical Activity : Studies have shown that this compound can undergo photolysis under UV light, leading to the formation of reactive species that may affect cellular processes .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, although more research is needed to elucidate its efficacy and mechanisms in cancer treatment .

- Photoremovable Protecting Groups : It has been studied as a photoremovable protecting group (PPG) in CRISPR-Cas9 gene editing technologies, showcasing its utility in precise genetic modifications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Acetyl-5-bromo-7-nitroindoline | Contains an acetyl group instead of a hydrogen at the nitrogen position; alters reactivity. |

| 1-Acetyl-5-nitroindoline | Lacks the bromine atom; affects reactivity and biological activity. |

| 1-Acetyl-5-bromoindoline | Lacks the nitro group; influences chemical properties and applications. |

| 1-Acetyl-7-nitroindoline | Different positioning of the nitro group leads to variations in chemical behavior. |

This table illustrates how the presence or absence of specific functional groups can significantly influence the biological activity and chemical properties of these compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : Research demonstrated that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent.

- Photochemical Applications : A study explored its use as a PPG in CRISPR technology, highlighting its ability to release active components upon light exposure, which is crucial for controlled gene editing .

- Mechanistic Insights : Investigations into its interaction with enzymes revealed that this compound could inhibit key metabolic pathways, providing insights into its potential therapeutic applications .

特性

IUPAC Name |

5-bromo-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKXMHDXFLFIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001044 | |

| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80166-90-1 | |

| Record name | 5-Bromo-7-nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80166-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-nitroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080166901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Bromo-7-nitroindoline attractive for use in photolabile protecting groups and caged compounds?

A1: this compound (BNI) and its derivatives exhibit photolability under UV light, enabling their use as photoremovable protecting groups for various functional groups, particularly carboxylic acids. [, ] This property allows for the controlled release of active compounds upon light exposure, making them valuable tools in biological research and drug delivery.

Q2: How does the photolysis mechanism of this compound-S-thiocarbamates differ from that of N-acyl-7-nitroindolines?

A2: While both classes of compounds are photoreactive, their photolysis pathways diverge. Research suggests that this compound-S-ethylthiocarbamate, when exposed to 350 nm light, yields 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. [] This contrasts with previously reported mechanisms for N-acyl-7-nitroindolines, highlighting the influence of the N-carbonyl substituent on the photochemical behavior.

Q3: What is the significance of the crystal structure of this compound?

A3: X-ray diffraction analysis reveals that BNI crystallizes in an orthorhombic system. [] The bromine atom at position 5 and the nitro group at position 7 are nearly coplanar with the indole ring system. Understanding the crystal structure provides insights into the molecule's packing, potential intermolecular interactions, and can be valuable for further derivatization strategies.

Q4: What applications does this compound have in surface functionalization?

A4: BNI derivatives can be employed to attach nucleophilic molecules to gold surfaces through a photoinduced reaction. [, ] This approach enables the creation of functionalized surfaces for various applications, including biosensors. For instance, BNI-mediated immobilization of biotin on gold surfaces has been demonstrated for the detection of streptavidin, showcasing its potential in biorecognition assays. []

Q5: How does this compound contribute to glycopeptide synthesis?

A5: BNI has been explored as a protecting group for the carboxylic acid moiety of N-acetylneuraminic acid (Neu5Ac), a key component of tumor-associated carbohydrate antigens. [] Its stability under solid-phase peptide synthesis conditions and facile removal by UV light make it a promising tool for synthesizing sensitive STn-containing glycopeptides, which could contribute to the development of novel anticancer vaccines or immunotherapies.

Q6: What are the potential applications of photocleavable collagen-like peptides incorporating this compound?

A6: Researchers have synthesized collagen-like peptides containing multiple BNI units within their backbone. [] These peptides adopt a triple helix structure and can be fragmented into smaller peptides upon exposure to UV light. This photocleavage property, combined with the cytocompatibility of the full-length peptide, suggests potential applications in controlling cell growth in two-dimensional micropatterns, with potential implications for tissue engineering and regenerative medicine.

Q7: What are the safety concerns associated with this compound?

A7: While detailed toxicological data might be limited, BNI is known to be incompatible with oxidizing agents. [] As a precaution, it should be handled with care, avoiding contact with skin and eyes, and stored in a cool, dry place.

Q8: What analytical techniques are used to characterize and study this compound?

A8: Various analytical methods are employed to characterize BNI and its derivatives. These include:* Spectroscopy: UV-Vis spectroscopy to determine absorption characteristics. [, ]* NMR spectroscopy: To confirm structure and monitor reactions. []* X-ray diffraction: To determine the crystal structure. []* Chromatographic techniques: Likely used for purification and analysis of reaction mixtures (not explicitly mentioned in the provided abstracts).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。